5-(4-Fluorophenyl)thiophene-2-carboxylic acid

Catalog No.
S778395
CAS No.
115933-30-7
M.F
C11H7FO2S
M. Wt
222.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Fluorophenyl)thiophene-2-carboxylic acid

CAS Number

115933-30-7

Product Name

5-(4-Fluorophenyl)thiophene-2-carboxylic acid

IUPAC Name

5-(4-fluorophenyl)thiophene-2-carboxylic acid

Molecular Formula

C11H7FO2S

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C11H7FO2S/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14)

InChI Key

YOFXYDVYMHOXSY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(S2)C(=O)O)F

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C(=O)O)F

Synthesis and Characterization:

5-(4-Fluorophenyl)thiophene-2-carboxylic acid is a heterocyclic compound containing a thiophene ring fused to a benzene ring. It has been synthesized through various methods, including the reaction of 4-fluorophenylacetonitrile with thiophene-2-carboxylic acid []. The resulting product can be further purified and characterized using techniques like nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) [, ].

Potential Applications:

While the specific research applications of 5-(4-Fluorophenyl)thiophene-2-carboxylic acid are not extensively documented, its structural features suggest potential in various scientific fields:

  • Organic Materials Science

    The presence of the thiophene and carboxylic acid groups suggests potential applications in the development of organic materials with tailored properties, such as organic semiconductors and optoelectronic devices [].

  • Medicinal Chemistry

    The fluorinated phenyl ring and carboxylic acid functionality could be explored for the design and development of novel bioactive molecules with specific pharmaceutical properties []. However, further research is needed to determine the specific biological activity and therapeutic potential of this compound.

  • Material Science

    The rigid and planar structure of 5-(4-Fluorophenyl)thiophene-2-carboxylic acid could be valuable for the development of new functional materials with specific properties, such as liquid crystals or organic light-emitting diodes (OLEDs) [].

5-F-PTCA is an organic molecule containing a thiophene ring (a five-membered aromatic ring with sulfur) substituted with a carboxylic acid group (COOH) at the second position and a fluorophenyl group (phenyl ring with a fluorine atom) at the fifth position []. While its natural origin is not documented, it has gained interest in scientific research due to its potential applications [, ].


Molecular Structure Analysis

The key feature of 5-F-PTCA's structure is the combination of a thiophene ring and a carboxylic acid group. The thiophene ring is aromatic, meaning it has delocalized electrons contributing to its stability. The carboxylic acid group makes the molecule acidic due to the presence of a dissociable OH group. The fluorine atom on the phenyl ring can participate in various interactions due to its electronegative nature [].


Chemical Reactions Analysis

  • Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters [].
  • Decarboxylation: Under strong acidic or basic conditions, the carboxylic acid group might undergo decarboxylation, releasing CO2 and forming a 5-(4-fluorophenyl)thiophene derivative [].

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (13.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-(4-Fluorophenyl)-2-thiophenecarboxylic acid

Dates

Modify: 2023-08-15

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